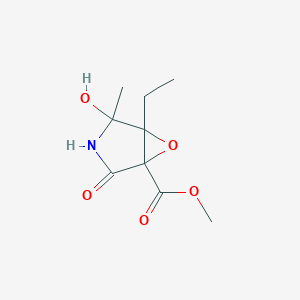

6-Oxa-3-azabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-hydroxy-4-methyl-2-oxo-, methyl ester

Descripción general

Descripción

The compound 6-Oxa-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, 5-ethyl-4-hydroxy-4-methyl-2-oxo-, methyl ester features a bicyclic core with mixed oxygen (6-oxa) and nitrogen (3-aza) heteroatoms. Key substituents include:

- 5-ethyl group: Adds steric bulk, possibly influencing receptor binding.

- 4-hydroxy and 4-methyl groups: Contribute to stereoelectronic effects and metabolic stability.

- 2-oxo group: Introduces polarity and hydrogen-bonding capacity.

This structure combines rigidity from the bicyclo[3.1.0]hexane system with functional versatility, making it relevant for medicinal chemistry and drug design .

Actividad Biológica

6-Oxa-3-azabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-hydroxy-4-methyl-2-oxo-, methyl ester (commonly referred to as the compound) is a bicyclic organic compound with significant potential in pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanism of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a bicyclic structure that includes a nitrogen atom within its ring system, which is significant for its biological activity. Its molecular formula is with a molecular weight of approximately 129.11 g/mol. The structural formula can be represented as follows:

Synthesis

The synthesis of the compound typically involves the cyclization of appropriate precursors through various organic reactions, including the use of cyclopropylmagnesium carbenoids . This method allows for the formation of the bicyclic structure while maintaining the integrity of functional groups necessary for biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. Research indicates that derivatives of 3-azabicyclo[3.1.0]hexane have been designed as μ-opioid receptor ligands, demonstrating high binding affinity and selectivity . These interactions are crucial for their potential use in pain management and treatment of pruritus.

Case Studies and Research Findings

- Opioid Receptor Binding : A study evaluated various 3-azabicyclo[3.1.0]hexane derivatives, revealing that modifications to the lead structure significantly impacted binding affinity to μ-opioid receptors, achieving picomolar affinities . This suggests that the compound may be effective in therapeutic applications targeting pain relief.

- Antimicrobial Activity : Another study explored the antimicrobial properties of related bicyclic compounds, indicating potential effectiveness against various bacterial strains . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Toxicological Assessment : The compound's safety profile has been assessed through various toxicological studies, which indicate that it possesses a favorable toxicity profile at therapeutic doses. This is critical for its development as a pharmaceutical agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C5H7NO3 |

| Molecular Weight | 129.11 g/mol |

| CAS Number | 159551-86-7 |

| Binding Affinity (μ-opioid) | Picomolar range |

| Purity | ≥95% (by GC) |

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

-

Drug Development

- The unique structural features of this compound make it an attractive candidate for drug design, particularly targeting neurological disorders and antibacterial activity. Its bicyclic framework allows for interactions with biological targets, potentially leading to the development of new therapeutic agents .

-

Antiviral and Anti-inflammatory Properties

- Preliminary studies indicate that derivatives of this compound exhibit antiviral and anti-inflammatory properties. For instance, certain analogs have shown promise in inhibiting viral replication in vitro, suggesting applications in treating viral infections.

- Synthetic Chemistry

Case Study 1: Antiviral Activity

Research conducted on derivatives of 6-Oxa-3-azabicyclo(3.1.0)hexane indicated significant antiviral effects against specific viruses. In vitro assays demonstrated a marked reduction in viral replication rates when exposed to these compounds, highlighting their potential as antiviral agents.

Case Study 2: Antibacterial Properties

A study focused on the antibacterial activity of derivatives showed that certain modifications to the structure enhanced efficacy against common bacterial strains. The results suggested that these compounds could be developed into effective antibacterial therapies.

Q & A

Q. What are the common synthetic routes for preparing 6-Oxa-3-azabicyclo[3.1.0]hexane derivatives, and how can reaction conditions be optimized?

Basic Research Question

Synthesis typically involves cyclization and esterification steps. For example, bicyclic oxazabicyclo compounds are often synthesized via intramolecular cyclization of precursor amines or carboxylic acids under acidic or basic conditions . Optimization includes:

- Temperature control : Reactions may require low temperatures (0–5°C) to prevent side reactions.

- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) to enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Protecting groups : Hydroxy and amino groups may require protection (e.g., tert-butyldimethylsilyl ethers) to avoid undesired reactivity .

Q. Which advanced spectroscopic techniques are critical for resolving the stereochemistry of this compound?

Advanced Research Question

Stereochemical analysis requires:

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Identifies spatial proximity of protons in the bicyclic framework, confirming ring junction stereochemistry .

- X-ray crystallography : Provides definitive 3D structural data, particularly for chiral centers (e.g., 5-ethyl and 4-hydroxy groups) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, with mobile phases optimized for polar bicyclic systems .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Basic Research Question

Stability is influenced by:

- Moisture : Hydrolysis of the ester group occurs in aqueous environments; store in anhydrous conditions with desiccants .

- Temperature : Decomposition above 40°C; refrigerated storage (2–8°C) recommended for long-term stability .

- Light sensitivity : UV exposure degrades the oxo and hydroxy groups; use amber glassware and inert atmospheres (N₂/Ar) .

Q. What mechanistic insights explain the reactivity of the oxo and hydroxy substituents in nucleophilic or electrophilic reactions?

Advanced Research Question

- Oxo group (C=O) : Acts as an electrophilic site for nucleophilic attack (e.g., Grignard reagents), forming secondary alcohols. Steric hindrance from the bicyclic structure slows reactivity .

- Hydroxy group (-OH) : Participates in hydrogen bonding, affecting solubility. Protection (e.g., acetylation) is often required for reactions involving the ester moiety .

- Methyl ester : Undergoes hydrolysis under basic conditions (e.g., NaOH/MeOH), yielding carboxylic acid derivatives .

Q. How can researchers ensure purity and assess batch-to-batch variability in synthesis?

Basic Research Question

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to separate impurities (e.g., unreacted intermediates) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 245.2) and detects trace byproducts .

- Karl Fischer Titration : Quantifies residual moisture, critical for reproducibility in hygroscopic batches .

Q. What biological screening strategies are suitable for evaluating its antimicrobial potential?

Advanced Research Question

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Structural analogs show activity via β-lactamase inhibition .

- Enzymatic assays : Target penicillin-binding proteins (PBPs) to assess interference with bacterial cell wall synthesis .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to differentiate antimicrobial efficacy from host toxicity .

Q. How can computational models aid in predicting the compound’s physicochemical properties?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates bond dissociation energies and predicts sites of metabolic oxidation (e.g., CYP450 interactions) .

- Molecular Dynamics (MD) : Simulates solvation effects and membrane permeability using force fields like AMBER .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability, guiding lead optimization .

Q. What experimental strategies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Advanced Research Question

- Variable Temperature NMR : Identifies dynamic effects (e.g., ring puckering) that cause unexpected shifts .

- Isotopic Labeling : ¹³C-labeled samples clarify ambiguous carbon environments in crowded spectra .

- Cross-validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to confirm functional groups .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

Advanced Research Question

- Exothermicity : Intramolecular cyclizations may release heat; use flow reactors for precise temperature control .

- Purification : Chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) or distillation .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 amine:ester ratio) and use scavengers (e.g., polymer-bound reagents) .

Q. How do steric effects from the bicyclic framework influence catalytic reactions (e.g., asymmetric hydrogenation)?

Advanced Research Question

- Chiral catalysts : Rhodium complexes with BINAP ligands induce enantioselectivity but face steric hindrance near the azabicyclo core .

- Substrate positioning : Molecular modeling identifies accessible reaction sites (e.g., equatorial methyl ester) for catalyst docking .

- Solvent effects : Low-polarity solvents (e.g., toluene) reduce steric crowding, improving reaction yields .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Bicyclic Core Modifications

a) 6-Oxa-3-azabicyclo[3.1.0]hexane Derivatives

- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 114214-49-2):

- Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 31865-25-5):

b) Ring Size and Heteroatom Variations

- Oxacillin (CAS: 525-97-3): Contains a 4-thia-1-azabicyclo[3.2.0]heptane core (penam scaffold) with a sulfur atom and a larger [3.2.0] ring. The thia group increases ring strain and reactivity, contributing to β-lactamase resistance.

- (6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 21593-23-7):

Substituent Effects

a) Ester vs. Free Acid

- Methyl ester (target compound): Improves oral bioavailability by masking the carboxylic acid.

- Free acid analogs (e.g., 3-azabicyclo[3.1.0]hexane-1-carboxylic acid HCl ): Higher polarity limits membrane penetration but may enhance target binding in hydrophilic environments .

b) Hydroxy and Oxo Groups

- The 4-hydroxy-4-methyl substitution in the target compound is unique compared to 5-ethyl-6-(1-hydroxyethyl)-7-oxo groups in fusarin C derivatives (CAS: 79748-81-5). The latter’s extended alkyl chain increases hydrophobicity, correlating with mycotoxin activity .

Propiedades

IUPAC Name |

methyl 5-ethyl-4-hydroxy-4-methyl-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-4-8-7(2,13)10-5(11)9(8,15-8)6(12)14-3/h13H,4H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNRGYNTUACWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12C(NC(=O)C1(O2)C(=O)OC)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931451 | |

| Record name | Methyl 5-ethyl-2,4-dihydroxy-4-methyl-6-oxa-3-azabicyclo[3.1.0]hex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142438-63-9 | |

| Record name | 6-Oxa-3-azabicyclo(3.1.0)hexane-1-carboxylic acid, 5-ethyl-4-hydroxy-4-methyl-2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142438639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-ethyl-2,4-dihydroxy-4-methyl-6-oxa-3-azabicyclo[3.1.0]hex-2-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.